5,12-Dihydrotetracen-5-OL
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Overview
Description
5,12-Dihydrotetracen-5-OL is an organic compound with the molecular formula C18H14O. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 5,12-Dihydrotetracen-5-OL typically involves the reduction of tetracene derivatives. One common method is the catalytic hydrogenation of tetracene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
5,12-Dihydrotetracen-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized tetracene derivatives .
Scientific Research Applications
5,12-Dihydrotetracen-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic areas.
Industry: this compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,12-Dihydrotetracen-5-OL involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anti-cancer drugs .
In materials science, the compound’s electronic properties are exploited for the development of organic semiconductors. Its ability to transport charge efficiently makes it a valuable component in electronic devices .
Comparison with Similar Compounds
5,12-Dihydrotetracen-5-OL can be compared with other similar compounds, such as:
Tetracene: The parent compound of this compound, tetracene is a polycyclic aromatic hydrocarbon with similar electronic properties but lacks the hydroxyl group.
5,12-Dihydronaphthacene: Another derivative of tetracene, this compound has similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications .
Properties
CAS No. |
856208-24-7 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
5,12-dihydrotetracen-5-ol |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18-19H,10H2 |
InChI Key |
NXGMXRHSTLVOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)O |
Origin of Product |
United States |
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